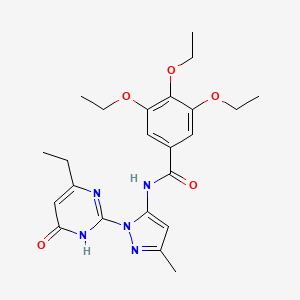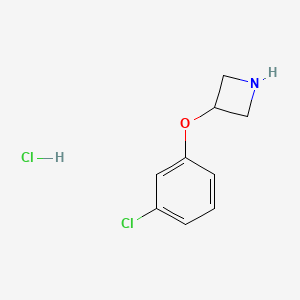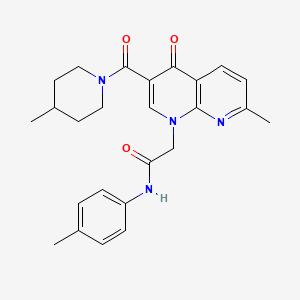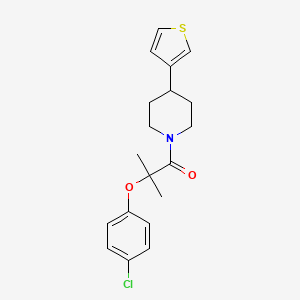![molecular formula C18H16FN3O2 B2438143 N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1111020-65-5](/img/structure/B2438143.png)
N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, commonly known as FMQA, is a synthetic compound that has gained significant attention in the field of scientific research. FMQA is a quinazoline derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been widely studied.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Oxazolidinones, a class of antimicrobial agents including novel analogs such as U-100592 and U-100766, have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition and have shown effectiveness against methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, Enterococcus spp., Streptococcus pyogenes, Streptococcus pneumoniae, and Mycobacterium tuberculosis, among others. Their antibacterial activity remains unaffected by human serum, and they exhibit a low frequency of spontaneous mutation, indicating a lower risk of resistance development (Zurenko et al., 1996).
Antitumor and Anti-inflammatory Applications
Several quinazolinone-based derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. These compounds have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021). Additionally, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides have been investigated for their analgesic and anti-inflammatory activities, with some compounds showing significant potency compared to standard drugs (Alagarsamy et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-7-8-13(9-15(11)19)22-17(23)10-24-18-14-5-3-4-6-16(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIIGEWJYTXLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2438062.png)
![tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate](/img/structure/B2438063.png)



![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2438069.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2438072.png)

![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)

![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2438077.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)
![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)